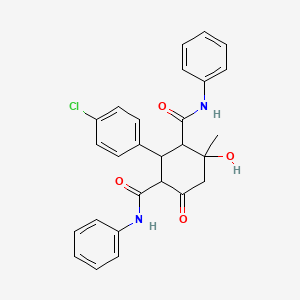![molecular formula C10H7N5O B11050404 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)
5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in the presence of acetic acid can yield the desired triazolopyridazine compound .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced triazolopyridazine derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial agent, with studies demonstrating its activity against both Gram-positive and Gram-negative bacteria . Additionally, it has been investigated for its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines .
In the field of materials science, this compound has been explored for its potential use in the development of new functional materials, such as organic semiconductors and fluorescent probes . Its unique structural features make it a valuable building block for the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting bacterial membrane integrity . In anticancer applications, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-Phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol can be compared with other similar compounds, such as 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazole, 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]thiadiazole, and 5-phenyl-5H-[1,2,3]triazolo[4,5-c][1,2,5]selenadiazole . These compounds share a similar triazole ring structure but differ in the heteroatoms present in the fused ring system.
The uniqueness of this compound lies in its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical and biological properties. This compound has shown a broader range of biological activities compared to its analogs, making it a valuable target for further research and development.
Properties
Molecular Formula |
C10H7N5O |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
5-phenyl-2H-triazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C10H7N5O/c16-10-9-8(12-14-13-9)6-11-15(10)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
OBKWVPXWYXVNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=NNN=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


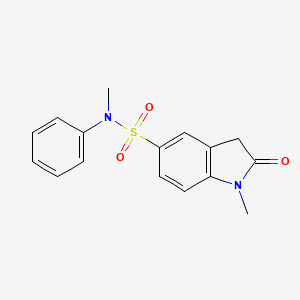
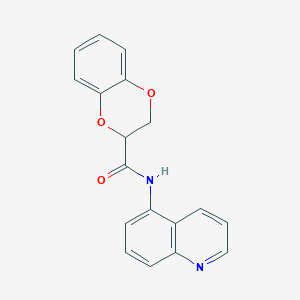
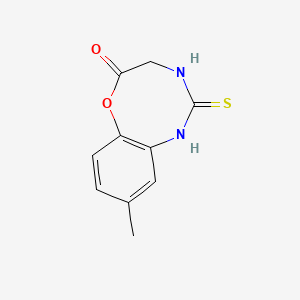
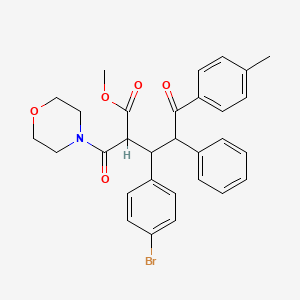
![1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
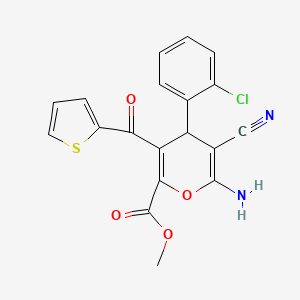
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11050343.png)
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
![N-(propan-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050354.png)
![N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11050359.png)
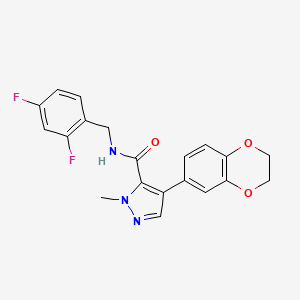
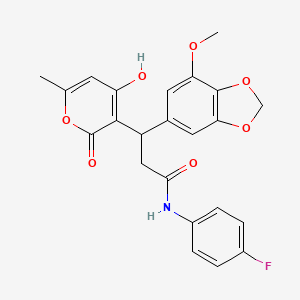
![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
